REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:9]([OH:14])(=[O:13])/[CH:10]=[CH:11]/[CH3:12]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH:5][CH:11]([CH3:12])[CH2:10][C:9]([OH:14])=[O:13]
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Name
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|
Quantity
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65 mL
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=CC1
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Name
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Quantity
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11.2 g
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Type
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reactant
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Smiles
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C(\C=C\C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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distilled water (31 cc)
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Type
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CUSTOM
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Details
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After purification
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Type
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CUSTOM
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Details
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a product (14.66 g; 68.6 mmol) is thus obtained in the form of a white powder which melts at about 50° C.
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Name
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Type
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product
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Smiles
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ClC=1C=C(NC(CC(=O)O)C)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |